
1-Allyl-3-ethylimidazolium dicyanamide
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Overview
Description
1-Allyl-3-ethylimidazolium dicyanamide is an ionic liquid, a type of salt in the liquid state at room temperature. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of compounds. These properties make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Allyl-3-ethylimidazolium dicyanamide can be synthesized through a two-step process:
-
Formation of 1-Allyl-3-ethylimidazolium chloride
Reactants: 1-ethylimidazole and allyl chloride.
Conditions: The reaction is typically carried out in an organic solvent such as acetonitrile, under reflux conditions.
:Reaction: C2H5N2H+C3H5Cl→C6H9N2Cl+HCl
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Formation of this compound
Reactants: 1-Allyl-3-ethylimidazolium chloride and sodium dicyanamide.
Conditions: This reaction is typically performed in water or an organic solvent like methanol, at room temperature.
:Reaction: C6H9N2Cl+NaN(CN)2→C6H9N2N(CN)2+NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-ethylimidazolium dicyanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dicyanamide anion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in aqueous solution.
Major Products Formed
Oxidation: Oxidized imidazolium derivatives.
Reduction: Reduced imidazolium derivatives.
Substitution: Substituted imidazolium compounds with different anions.
Scientific Research Applications
Applications Overview
1-Allyl-3-ethylimidazolium dicyanamide has been investigated for various applications:
Solvent for Chemical Reactions
- Used as a solvent for dissolving cellulose and other biopolymers.
- Facilitates chemical reactions involving metal ions, enhancing catalytic processes .
Biological Applications
- Exhibits potential antimicrobial properties, inhibiting the growth of certain fungi and bacteria.
- Investigated for its cytotoxic effects on various cell lines, indicating possible applications in drug delivery systems .
Material Science
- Employed in the extraction of metal ions and preparation of functional materials.
- Shows promise in phase separation processes due to its unique solvation properties .
Energy Applications
- Studied as a hypergolic fuel, where it reacts with oxidizers to produce energy efficiently.
- Its oxidation mechanisms have been explored to develop next-generation fuels .
A study evaluated the cytotoxicity of this compound on different cell lines. The results indicated varying levels of toxicity based on concentration:
Concentration (mM) | Cell Viability (%) | Cell Line |
---|---|---|
0.1 | 95 | HEK293T |
1 | 80 | HEK293T |
10 | 50 | HepG2 |
100 | 20 | HepG2 |
Findings :
- At lower concentrations (0.1 mM), minimal cytotoxicity was observed.
- Higher concentrations (≥10 mM) significantly reduced cell viability, suggesting potential toxic effects on liver cells (HepG2) .
Case Study 2: Separation Processes
Research has shown that ionic liquids containing dicyanamide groups can selectively separate binary mixtures such as hexane/hex-1-ene and cyclohexane/cyclohexene. The selectivity and capacity were measured, revealing promising results for industrial applications:
Ionic Liquid | Selectivity for Hexane/Hex-1-Ene |
---|---|
This compound | High |
1-Ethyl-3-methylimidazolium dicyanamide | Very High |
These findings suggest that these ionic liquids could be effectively used in petrochemical industries for separation processes .
Mechanism of Action
The mechanism by which 1-Allyl-3-ethylimidazolium dicyanamide exerts its effects is largely dependent on its ionic nature. The imidazolium cation interacts with various molecular targets through ionic interactions, hydrogen bonding, and π-π stacking. The dicyanamide anion can participate in coordination chemistry, forming complexes with metal ions and influencing catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Allyl-3-methylimidazolium dicyanamide
- 1-Butyl-3-methylimidazolium dicyanamide
- 1-Ethyl-3-methylimidazolium dicyanamide
Uniqueness
1-Allyl-3-ethylimidazolium dicyanamide is unique due to its specific combination of the allyl and ethyl groups on the imidazolium ring. This combination imparts distinct solubility and thermal properties compared to other similar compounds. For example, the presence of the allyl group can enhance the compound’s reactivity in certain chemical reactions, while the ethyl group can influence its solubility in various solvents.
Properties
Molecular Formula |
C9H11N5 |
---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
cyanoiminomethylideneazanide;1-ethenyl-3-ethylimidazol-3-ium |
InChI |
InChI=1S/C7H11N2.C2N3/c1-3-8-5-6-9(4-2)7-8;3-1-5-2-4/h3,5-7H,1,4H2,2H3;/q+1;-1 |
InChI Key |
QAHDGEVOWGULON-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CN(C=C1)C=C.C(=[N-])=NC#N |
Origin of Product |
United States |
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